molecular formula C29H28N4O3S2 B2908386 4-ethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851715-26-9

4-ethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2908386
CAS No.: 851715-26-9
M. Wt: 544.69
InChI Key: SZPXJOSFSJDGAF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with an ethoxy group at the para position, linked via an ethyl chain to an indole ring. The indole is further functionalized with a thioether group connected to a 2-oxoethyl moiety bearing a 6-methylbenzo[d]thiazol-2-ylamine substituent. This structure integrates multiple pharmacophoric elements:

  • Benzothiazole: Known for kinase inhibition and DNA interaction .
  • Indole: Enhances π-π stacking and hydrophobic interactions with biological targets .
  • Thioether linkage: Improves metabolic stability compared to ether or triazole linkers .
  • Ethoxybenzamide: Modulates solubility and electronic properties for optimized binding .

Properties

IUPAC Name

4-ethoxy-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S2/c1-3-36-21-11-9-20(10-12-21)28(35)30-14-15-33-17-26(22-6-4-5-7-24(22)33)37-18-27(34)32-29-31-23-13-8-19(2)16-25(23)38-29/h4-13,16-17H,3,14-15,18H2,1-2H3,(H,30,35)(H,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPXJOSFSJDGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response.

Biological Activity

4-ethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An ethoxy group ,
  • A benzamide moiety ,
  • A benzo[d]thiazole core.

This structural composition is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:

  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death through the activation of the p53 pathway, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.
  • Inhibition of Tumor Growth : Research indicates that benzothiazole derivatives exhibit significant anticancer properties, affecting various tumor cell lines by inhibiting proliferation and inducing cytotoxic effects .
  • Antimicrobial Activity : Benzothiazole derivatives have demonstrated antimicrobial properties against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Cell Cycle ArrestG2/M phase arrest in cancer cells
Protein InteractionActivates p53 and other apoptotic pathways

Case Studies

Several studies have highlighted the effectiveness of benzothiazole derivatives, including this compound:

  • Study on Anticancer Properties : A study evaluated various benzothiazole derivatives for their cytotoxic effects on human breast cancer cells. Results indicated that compounds similar to 4-ethoxy-N-(...)-benzamide exhibited significant growth inhibition at nanomolar concentrations .
  • Antimicrobial Testing : Another research focused on the antimicrobial efficacy of benzothiazole derivatives against Sclerotinia sclerotiorum and other pathogens. The results showed that these compounds could effectively reduce pathogen viability, suggesting their potential as agricultural fungicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents/Linkers Biological Activity/Notes Reference
Target Compound Benzamide + Indole Ethoxy, thioethyl, 6-methylbenzo[d]thiazol-2-yl Likely kinase/DNA-binding enzyme inhibitor -
N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides Acetamide + Sulfonamide Methoxyphenethyl, sulfonyl Urease inhibition (IC₅₀: 0.8–12.5 µM)
N-(Benzo[d]thiazol-2-yl)-4-((4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)-1H-triazol-1-yl)methyl)benzamide Benzamide + Triazole Triazole, oxoindolinylidene Anticancer (DNA intercalation)
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Thiazole + Triazole Triazole, ethyl ester Cytotoxicity (IC₅₀: 3–15 µM)
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide Thiazole + Benzamide Ethyl, phenyl Antimetastatic (MMP-9 inhibition)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Benzodiazole + Triazole-Thiazole Bromophenyl, triazole Antidiabetic (α-glucosidase inhibition)
6-(1-Allyl-3-(benzo[d]thiazol-2-yl)-1H-indol-5-yl)-2-substituted-1H-benzo[de]isoquinoline-1,3(2H)-dione Naphthalimide + Benzothiazole-Indole Allyl, naphthalimide Photocytotoxic (IC₅₀: 0.2–1.8 µM)

Key Observations:

Linker Flexibility : The target compound’s thioethyl-indole linker distinguishes it from triazole-linked analogs (e.g., ), which may enhance lipophilicity and reduce hydrogen-bonding interactions. This could improve blood-brain barrier penetration for neurodegenerative targets .

Ethoxybenzamide vs. Methoxy/Sulfonamide : Compared to urease inhibitors with methoxyphenethyl-sulfonamide groups , the ethoxy group in the target compound may reduce polarity, balancing solubility and membrane permeability.

Indole vs. Triazole/Naphthalimide : The indole core in the target compound supports π-π interactions absent in triazole or naphthalimide-based compounds (e.g., ), favoring interactions with aromatic residues in enzyme active sites.

Computational Insights

  • Molecular Similarity : Using Tanimoto/Dice metrics (e.g., ), the target compound would cluster with benzothiazole-containing kinase inhibitors (Tanimoto score >0.7) but diverge from triazole-based antidiabetic agents (Tanimoto score <0.5).
  • Docking Studies : The indole-thioether chain may adopt a bent conformation, positioning the 6-methylbenzo[d]thiazol-2-yl group into hydrophobic pockets of kinases (e.g., EGFR or CDK2), as seen in related benzamide analogs .

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